molecular formula C15H22N2O3 B13241239 Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B13241239
M. Wt: 278.35 g/mol
InChI Key: YDMCUZDOVWKDNK-UHFFFAOYSA-N
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Description

Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl carbamate group, a methoxy substituent at the 4-position, and an aminomethyl group at the 2-position of the pyrrolidine ring. The methoxy group enhances lipophilicity compared to hydroxy-substituted analogs, while the aminomethyl moiety provides a site for further chemical modifications or interactions with biological targets .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(11-16)8-13(19-2)9-17(15)14(18)20-10-12-6-4-3-5-7-12/h3-7,13H,8-11,16H2,1-2H3

InChI Key

YDMCUZDOVWKDNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.

Major Products:

    Oxidation: Benzyl 2-(formylmethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate.

    Reduction: Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-methanol.

    Substitution: Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-thioacetate.

Scientific Research Applications

Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Hydroxy-Substituted Pyrrolidine Derivatives

  • (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1229421-27-5) Structure: Replaces the methoxy group with a hydroxy group at the 4-position. Molecular Formula: C₁₃H₁₈N₂O₃ (MW: 250.29 g/mol).
  • (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1009335-39-0) Structure: Features a hydroxymethyl group at the 2-position instead of aminomethyl. Molecular Formula: C₁₃H₁₇NO₄ (MW: 251.28 g/mol). Impact: The hydroxymethyl group may alter stereoelectronic effects, affecting substrate binding in enzymatic systems .

Piperidine-Based Analogs

  • Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Structure: Six-membered piperidine ring instead of pyrrolidine. Molecular Formula: C₁₃H₁₈N₂O₂ (MW: 234.29 g/mol). Impact: The piperidine ring offers distinct conformational flexibility, which may influence receptor affinity or metabolic stability .

Functional Analogs

  • 1-[2-(Aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-ones Structure: Incorporates a thioxo-pyrrolopyrimidinone core. Impact: The extended heterocyclic system enhances π-stacking interactions, making it a potent inhibitor of myeloperoxidase (MPO) in inflammatory diseases .

Data Table: Key Structural and Property Comparisons

Compound Name (CAS) Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate Pyrrolidine 4-OCH₃, 2-CH₂NH₂, 2-CH₃ ~264* Enhanced lipophilicity; potential CNS activity
(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate (1229421-27-5) Pyrrolidine 4-OH, 2-CH₂NH₂ 250.29 Higher polarity; intermediate in drug synthesis
Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) Piperidine 4-NH₂ 234.29 Conformational flexibility; unknown toxicity
1-[2-(Aminomethyl)benzyl]-2-thioxo-pyrrolopyrimidin-4-one Pyrrolopyrimidinone 2-CH₂NH₂, 2-S ~320* Myeloperoxidase inhibition

*Estimated based on structural analogs.

Biological Activity

Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article provides an overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 278.35 g/mol

The compound consists of a pyrrolidine ring, a benzyl group, and a methoxy substituent, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research has indicated that this compound acts as an enzyme inhibitor. Its ability to interact with specific molecular targets positions it as a valuable tool in the study of enzyme mechanisms and protein-ligand interactions. Such interactions are crucial for understanding the compound's potential therapeutic applications .

Neuroleptic Activity

In studies focusing on neuroleptic compounds, derivatives similar to Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine have shown promising results in treating psychotic disorders. For instance, related compounds demonstrated significant antipsychotic effects, with some exhibiting potency much greater than established drugs like haloperidol and metoclopramide . This suggests that modifications to the structure of Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine could yield derivatives with enhanced neuroleptic activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group into the pyrrolidine derivative.
  • Attachment of Functional Groups : Additional functional groups, such as methoxy or carboxylate, are introduced using standard organic synthesis techniques.

These methods highlight the compound's versatility as an intermediate in organic synthesis, allowing for the exploration of various derivatives with potentially different biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

  • Neuroleptic Efficacy : A study evaluated a series of benzamides derived from pyrrolidines, demonstrating that certain modifications significantly enhanced their neuroleptic efficacy compared to traditional treatments .
  • Enzymatic Interaction Studies : Research has focused on how Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine interacts with enzymes, influencing biochemical pathways critical for drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylateC13_{13}H19_{19}N2_{2}O2_{2}Lacks methoxy group; simpler structure
(2S,4S)-benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylateC13_{13}H19_{19}N3_{3}O3_{3}Contains hydroxymethyl instead of methoxy
(2S,4R)-benzyl 4-hydroxy-2-(methylamino)pyrrolidine-1-carboxylateC14_{14}H21_{21}N3_{3}O3_{3}Hydroxyl group instead of methoxy; features methylamino substitution

The uniqueness of Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine lies in its specific combination of functional groups. This distinct structure may confer unique biological activities compared to similar compounds, enhancing its potential in drug design and development .

Q & A

Q. How can reaction conditions be optimized for synthesizing benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate?

Methodological steps include:

  • Catalyst screening : Test palladium-, nickel-, or enzyme-based catalysts to improve yield and selectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) may enhance solubility, while non-polar solvents (e.g., toluene) could favor specific intermediates.
  • Temperature gradients : Perform reactions at 50–100°C to balance kinetic control and thermal stability.
  • Monitoring intermediates : Use LC-MS or TLC to track reaction progress. Example: A similar piperidine derivative achieved 70% yield under reflux in THF with Pd/C catalysis .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry and substituent positions (e.g., methoxy and aminomethyl groups).
  • X-ray crystallography : Employ SHELX programs for single-crystal refinement to resolve absolute configuration .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C15_{15}H22_{22}N2_2O3_3) with <2 ppm error .

Q. How can purification challenges (e.g., polar byproducts) be addressed?

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water.
  • Derivatization : Convert amines to less-polar derivatives (e.g., dinitrobenzoyl adducts) for improved separation .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline product.

Advanced Research Questions

Q. How does stereochemistry at the 2-methylpyrrolidine position influence biological activity?

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation.
  • In vitro assays : Compare enantiomers in receptor-binding studies (e.g., orexin receptors) using radioligand displacement .
  • MD simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to rationalize activity differences .

Q. What computational tools are suitable for predicting degradation pathways under physiological conditions?

  • Density functional theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester or benzyl groups).
  • Molecular dynamics (MD) : Simulate hydrolysis in aqueous environments (pH 1–10) to predict stability.
  • In silico metabolizers : Tools like GLORY predict phase I/II metabolites for toxicity screening .

Q. How can contradictions in chiral purity data (e.g., HPLC vs. NMR) be resolved?

  • Cross-validation : Combine chiral HPLC (e.g., Chiralpak IA column) with 19F^{19}\text{F}-NMR using fluorine-containing derivatizing agents.
  • Circular dichroism (CD) : Confirm enantiomeric excess (ee) by comparing experimental and simulated spectra .
  • Crystallographic twinning analysis : Use SHELXL to detect racemic vs. conglomerate crystallization .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Prodrug design : Mask the aminomethyl group with enzymatically cleavable moieties (e.g., carbamates).
  • Toxicophore identification : Compare structural analogs (e.g., piperidine vs. pyrrolidine cores) using Ames test data .
  • Dose escalation : Monitor hepatic/renal biomarkers in rodent models to establish NOAEL (no-observed-adverse-effect level).

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